2-[(difluoromethyl)sulfanyl]-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C13H8F2N2OS2. It contains elements such as carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S). The exact structure can be determined using techniques like X-ray crystallography, NMR spectroscopy, etc.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 310.34. Other properties like melting point, boiling point, density, etc., are not provided in the search results. These properties can be determined using various analytical techniques.Scientific Research Applications
Antitumor Activity
- The synthesis of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has demonstrated potent anticancer activity against human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). These compounds show potential as novel antitumor agents due to their comparable activity to doxorubicin in some cases (Hafez & El-Gazzar, 2017).
Antimicrobial Evaluation
- A novel series of pyrazolopyrimidine ring systems, incorporating phenylsulfonyl moiety, have shown significant antimicrobial activities, outperforming the reference drug in some instances. These findings suggest their application in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Dihydrofolate Reductase Inhibitors
- Research into classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates has unveiled compounds with excellent inhibitory action against human dihydrofolate reductase (DHFR), showcasing their promise as antitumor agents. This study highlights the scaffold's high potential for dual human TS-DHFR inhibitory activity (Gangjee et al., 2007).
Synthesis and Properties of Polymers
- The development of new ortho-linked polyamide-imides bearing ether, sulfur, and trifluoromethyl linkages has been reported, showing outstanding solubility, thermal stability, and low refractive indexes. These polymers have potential applications in high-performance materials due to their unique properties (Shockravi, Abouzari‐Lotf, Javadi, & Atabaki, 2009).
Aldose Reductase Inhibitors
- Pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as selective aldose reductase inhibitors with micromolar/submicromolar activity levels. These compounds also exhibit significant antioxidant properties, making them potential candidates for treating conditions related to oxidative stress and aldose reductase activity (La Motta et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2OS2/c14-12(15)20-13-16-9-6-7-19-10(9)11(18)17(13)8-4-2-1-3-5-8/h1-7,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGQATWLVAWECR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.